2-bromo-N-[2-(3-fluorophenyl)-2-methoxyethyl]-5-methoxybenzamide
CAS No.: 1797183-20-0
Cat. No.: VC4821923
Molecular Formula: C17H17BrFNO3
Molecular Weight: 382.229
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1797183-20-0 |
|---|---|
| Molecular Formula | C17H17BrFNO3 |
| Molecular Weight | 382.229 |
| IUPAC Name | 2-bromo-N-[2-(3-fluorophenyl)-2-methoxyethyl]-5-methoxybenzamide |
| Standard InChI | InChI=1S/C17H17BrFNO3/c1-22-13-6-7-15(18)14(9-13)17(21)20-10-16(23-2)11-4-3-5-12(19)8-11/h3-9,16H,10H2,1-2H3,(H,20,21) |
| Standard InChI Key | GQTHKDPANAVSME-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)Br)C(=O)NCC(C2=CC(=CC=C2)F)OC |
Introduction
2-Bromo-N-[2-(3-fluorophenyl)-2-methoxyethyl]-5-methoxybenzamide is a complex organic compound belonging to the class of aromatic amides. Its molecular formula is C₁₈H₁₈BrFNO₃, and it has a molecular weight of approximately 396.25 g/mol. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique molecular structure, which includes a bromine atom and various functional groups.
Synthesis and Reaction Conditions
The synthesis of 2-bromo-N-[2-(3-fluorophenyl)-2-methoxyethyl]-5-methoxybenzamide typically involves several key steps, including bromination and amidation reactions. Common reagents used include phosphorus tribromide for bromination and coupling agents like N,N'-dicyclohexylcarbodiimide for amidation. Reaction conditions such as temperature, solvent choice (commonly dimethylformamide or dichloromethane), and reaction time are optimized to achieve high yields.
Potential Applications and Mechanism of Action
The compound's mechanism of action is primarily based on its interaction with biological targets, such as enzymes or receptors. The bromine atom and methoxy groups may influence its binding affinity and selectivity towards specific targets, potentially modulating biological pathways relevant in therapeutic contexts.
Comparison with Similar Compounds
Other compounds in the benzamide class, such as 2-bromo-N-(2-ethoxyphenyl)benzamide, have different molecular structures and properties. For example, 2-bromo-N-(2-ethoxyphenyl)benzamide has a molecular formula of C₁₅H₁₄BrNO₂ and a molecular weight of 320 Da . This highlights the diversity within the benzamide class and the unique characteristics of each compound.
Comparison Table:
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| 2-Bromo-N-[2-(3-fluorophenyl)-2-methoxyethyl]-5-methoxybenzamide | C₁₈H₁₈BrFNO₃ | 396.25 | 656830-26-1 |
| 2-Bromo-N-(2-ethoxyphenyl)benzamide | C₁₅H₁₄BrNO₂ | 320 | MFCD00431748 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume